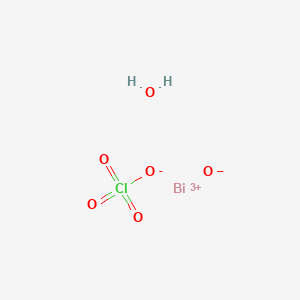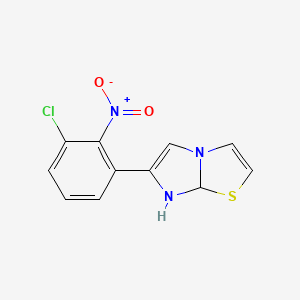
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole is a heterocyclic compound that contains a five-membered ring with nitrogen, sulfur, and carbon atoms.
準備方法
The synthesis of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles under mild conditions, resulting in the formation of the desired imidazo[2,1-b]thiazole system . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with some derivatives showing moderate ability to suppress the growth of cancer cells.
Biology: The compound has been investigated for its antimicrobial, antifungal, and antiviral activities.
作用機序
The mechanism of action of 6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to induce apoptosis in cancer cells by causing mitochondrial membrane depolarization and multicaspase activation. The exact molecular targets and pathways can vary depending on the specific derivative and application.
類似化合物との比較
6-(Chloronitrophenyl)dihydroimidazo(2,1-b)thiazole can be compared with other similar compounds such as:
6-Chloroimidazo[2,1-b]thiazole: This compound shares a similar core structure but lacks the nitrophenyl group, which may result in different biological activities.
5,6-Dihydroimidazo[2,1-b]thiazole derivatives: These compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications.
特性
分子式 |
C11H8ClN3O2S |
|---|---|
分子量 |
281.72 g/mol |
IUPAC名 |
6-(3-chloro-2-nitrophenyl)-7,7a-dihydroimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H8ClN3O2S/c12-8-3-1-2-7(10(8)15(16)17)9-6-14-4-5-18-11(14)13-9/h1-6,11,13H |
InChIキー |
AOFLGOBDVZPZJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C2=CN3C=CSC3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7S,8S,10S,12S,17R,18S)-10-[(3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-17,18-dihydroxy-8,12-dimethyl-9-oxatetracyclo[9.7.0.02,7.012,16]octadecan-4-one](/img/structure/B13790448.png)
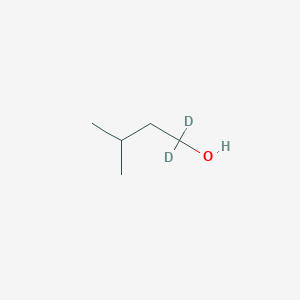
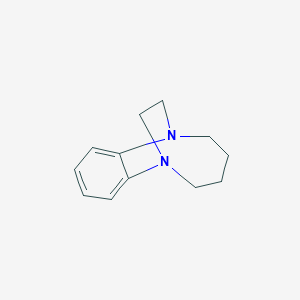
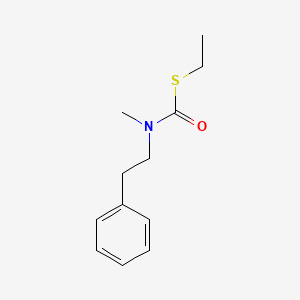
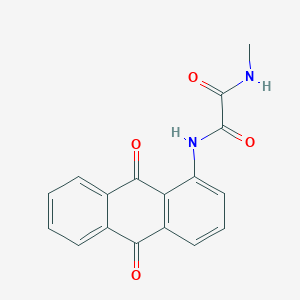

![4-[4-(Benzoylamino)benzyl]aniline](/img/structure/B13790475.png)
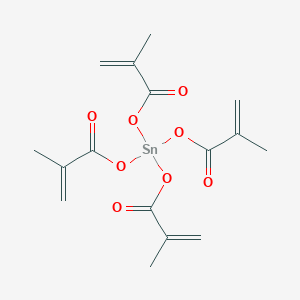

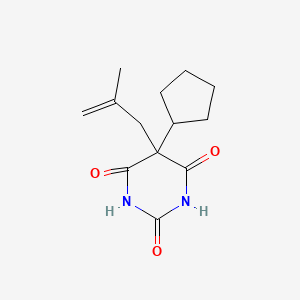
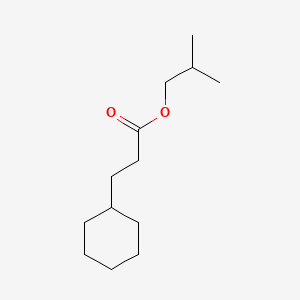
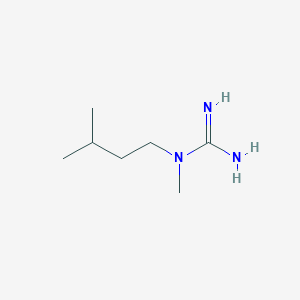
![9-fluoro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;dihydrochloride](/img/structure/B13790526.png)
